molecular formula C23H29NO4S B5137389 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5137389
M. Wt: 415.5 g/mol
InChI Key: GQFHYRWUMJITKU-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative featuring a 2-ethoxyphenyl substituent at the 4-position and a 2-(ethylsulfanyl)ethyl ester group at the 3-carboxylate position. Hexahydroquinoline derivatives are known for their diverse pharmacological activities, including calcium channel modulation , antibacterial effects , and structural versatility in crystal packing due to hydrogen-bonding interactions .

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-4-27-19-12-7-6-9-16(19)21-20(23(26)28-13-14-29-5-2)15(3)24-17-10-8-11-18(25)22(17)21/h6-7,9,12,21,24H,4-5,8,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHYRWUMJITKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCSCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-ethoxybenzaldehyde in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with 2-(ethylsulfanyl)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and ethyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The aromatic ring and the ethyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological systems can lead to the discovery of new drugs or therapeutic agents.

Medicine

The compound’s medicinal properties are of significant interest. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-aryl substituent is a critical modulator of bioactivity and physicochemical properties. Key analogs include:

Compound Name Aryl Substituent Ester Group Key Findings/Activities Reference
Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Chlorophenyl Ethyl Structural analog with electron-withdrawing Cl; no direct activity reported
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Fluorophenyl Ethyl High commercial availability; used in bulk research applications
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl Methyl Exhibits N–H···O hydrogen bonding in crystal packing; potential calcium modulation
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl Ethyl Polar hydroxyl group may improve solubility; CAS 1360869-92-6
Target Compound 2-Ethoxyphenyl 2-(Ethylsulfanyl)ethyl Unique ethoxy group (electron-donating) and thioether ester (lipophilicity enhancer)

Key Observations :

  • Electron-donating groups (e.g., 2-ethoxy, 4-methoxy) may enhance binding to hydrophobic pockets in biological targets compared to electron-withdrawing groups (e.g., 3-chloro) .
Ester Group Modifications

The ester moiety influences solubility and pharmacokinetics:

Ester Group Example Compound Molecular Weight (g/mol) LogP (Predicted) Notes Reference
2-(Ethylsulfanyl)ethyl Target Compound ~445.5 ~3.8 Higher lipophilicity due to thioether
Ethyl Ethyl 4-(4-fluorophenyl)-...-carboxylate ~357.4 ~2.9 Common ester; moderate solubility
Cyclohexyl Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... ~491.6 ~4.2 Bulky ester; likely poor water solubility
Methyl Methyl 4-(4-methoxyphenyl)-...-carboxylate ~327.4 ~2.5 Compact ester; crystalline stability

Key Observations :

  • Smaller esters (e.g., methyl) favor crystallinity via intermolecular hydrogen bonds, as seen in the N–H···O interactions of methyl derivatives .

Research Findings and Implications

Synthetic Accessibility: The target compound’s synthesis likely follows established Hantzsch-type cyclocondensation routes, similar to other hexahydroquinoline derivatives .

Structural Insights : Crystallographic studies (e.g., via SHELXL or OLEX2 ) would clarify conformational preferences, particularly the orientation of the 2-ethoxyphenyl group and thioether ester.

Druglikeness : The 2-(ethylsulfanyl)ethyl group may improve blood-brain barrier penetration but could pose metabolic liabilities (e.g., oxidation of the sulfur atom).

Q & A

Q. What are the established synthetic methodologies for 2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

The synthesis involves a multi-step process:

  • Imine formation : Reacting 2-ethoxyphenylaldehyde with a primary amine (e.g., methylamine) under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
  • Cyclization : Treating the intermediate with cyclohexanone derivatives at 80–100°C in ethanol or DMF, catalyzed by p-toluenesulfonic acid, to yield the hexahydroquinoline core.
  • Esterification : Introducing the ethylsulfanyl ethyl group via nucleophilic substitution (e.g., using 2-(ethylsulfanyl)ethanol and DCC/DMAP). Purification is achieved through silica gel column chromatography (ethyl acetate/hexane gradient). Yield optimization focuses on solvent polarity and catalyst loading .

Q. How is the molecular structure of this compound validated in academic research?

Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), ethylsulfanyl SCH2 (δ 2.5–3.0 ppm), and ester carbonyl (δ 165–170 ppm).
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles. Refinement with SHELXL confirms the bicyclic chair conformation and substituent orientations .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial bioactivity assays include:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli (MIC reported as 32–64 μg/mL for analogs) .
  • Enzyme inhibition : Fluorometric assays for COX-2 (35% inhibition at 50 μM observed in related compounds) .
  • Cytotoxicity : MTT assay on HEK293 cells (IC50 > 100 μM suggests low toxicity) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in the cyclization step?

Strategies include:

  • Solvent screening : DMF improves intermediate solubility but requires post-reaction neutralization.
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 150 W, enhancing yield to 78% .
  • Catalyst variation : Lewis acids (e.g., ZnCl2) vs. Brønsted acids (e.g., TsOH) are compared via Design of Experiments (DoE) .

Q. What methodologies resolve discrepancies in reported biological activity data for hexahydroquinoline derivatives?

Contradictions arise from assay conditions (e.g., serum content) or impurities. Solutions:

  • HPLC purity validation : Ensure ≥95% purity using C18 columns (ACN/water gradient).
  • Standardized protocols : Adopt OECD guidelines for cytotoxicity testing.
  • SAR studies : Modifying the ethoxyphenyl group to 3-hydroxyphenyl increases antioxidant activity (42% DPPH scavenging) but reduces metabolic stability .

Q. Which computational models predict the binding mode of this compound to potential protein targets?

  • Molecular docking : AutoDock Vina predicts strong H-bonding between the 5-oxo group and Lys721 in EGFR (binding energy: −58 kcal/mol).
  • MD simulations : GROMACS simulations (100 ns) assess stability of the compound-enzyme complex .

Q. How do structural modifications at the 4-(2-ethoxyphenyl) position influence pharmacological properties?

SubstituentLogPCOX-2 Inhibition (%)Metabolic Stability (t½, h)
2-Ethoxyphenyl3.2352.1
4-Fluorophenyl2.9283.5
3-Hydroxyphenyl1.8421.3
Electron-withdrawing groups (e.g., F) enhance metabolic stability but reduce permeability. Hydroxyl groups improve solubility but increase oxidative degradation .

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